1-(1-phenyl-1H-pyrazol-3-yl)-3-(2,2,2-trifluoroacetyl)urea
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Overview
Description
2,2,2-Trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide is a fluorinated organic compound with a unique structure that combines a trifluoroacetamide group with a phenylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-phenyl-1H-pyrazol-3-yl)-3-(2,2,2-trifluoroacetyl)urea typically involves the reaction of 1-phenylpyrazole with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or acetonitrile.
Base: Triethylamine or pyridine is commonly used to neutralize the acid by-products.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and high yield.
Automated systems: For precise control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce amines or alcohols.
Substitution: Results in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
2,2,2-Trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 1-(1-phenyl-1H-pyrazol-3-yl)-3-(2,2,2-trifluoroacetyl)urea exerts its effects involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor function by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler compound with similar trifluoroacetamide functionality.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group attached to a phenyl ring.
N-[(2E)-1-(6-chloropyridin-3-yl)methyl]pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide: A related compound with a pyridine moiety.
Uniqueness
2,2,2-Trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide is unique due to its combination of a trifluoroacetamide group with a phenylpyrazole moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)10(20)17-11(21)16-9-6-7-19(18-9)8-4-2-1-3-5-8/h1-7H,(H2,16,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQPRXKMDCQHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)NC(=O)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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